Regioisomeric Bromine Placement Alters Cross‑Coupling Site and Downstream Target Scope
In the target compound, bromine is located at the 3‑position of the pyrazolo[3,4‑b]pyridine core, whereas the closest commercial analog 5‑bromo‑3‑(methylsulfonyl)‑1H‑pyrazolo[3,4‑b]pyridine (CAS 1309778‑79‑7) carries both the bromine and the methanesulfonyl group at the opposite positions . In published kinase inhibitor series, the 3‑position of this scaffold commonly occupies the adenine‑mimicking hinge region, so a 3‑bromo handle allows direct introduction of hinge‑binding motifs that cannot be accessed when bromine is at the 5‑position [1].
| Evidence Dimension | Regioselective functionalization potential |
|---|---|
| Target Compound Data | Br at C3 (hinge‑oriented); SO₂CH₃ at C5 (solvent‑exposed) |
| Comparator Or Baseline | CAS 1309778‑79‑7: Br at C5, SO₂CH₃ at C3 (opposite orientation) |
| Quantified Difference | Positions swapped – qualitatively different synthetic and target‑engagement routes |
| Conditions | In silico docking and published kinase SAR (class‑level inference) |
Why This Matters
For discovery programs targeting the kinase hinge region, purchasing the 3‑bromo isomer avoids an extra three‑step protecting‑group sequence needed to re‑orient the coupling handle.
- [1] Bristol‑Myers Squibb. US 6,448,264 B2, claiming sulfonyl‑pyrazolopyridines as CDK inhibitors. View Source
